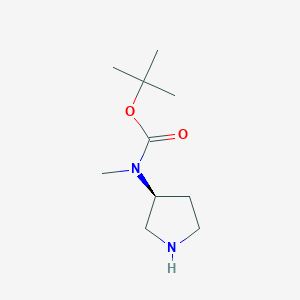
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 g/mol . It is known for its unique structure, which includes two hydroxyl groups and two carboximidamide groups attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) typically involves the reaction of pyridine-2,6-dicarboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a catalyst, to ensure the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to optimize the yield and purity of the compound.
Industrial Production Methods: Industrial production of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. The reaction conditions are optimized for large-scale production, ensuring consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of hydroxyl and carboximidamide groups, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired chemical transformation.
Major Products Formed: The major products formed from the reactions of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activities and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor. Additionally, the compound is used in industrial applications, such as the development of new materials and catalysts .
Mecanismo De Acción
The mechanism of action of N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activities by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes. The hydroxyl and carboximidamide groups play a crucial role in the binding interactions, contributing to the compound’s overall activity .
Comparación Con Compuestos Similares
N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) can be compared with other similar compounds, such as pyridine-2,6-dicarboxylic acid and its derivatives . While these compounds share a common pyridine ring structure, the presence of hydroxyl and carboximidamide groups in N2,N6-Dihydroxypyridine-2,6-bis(carboximidamide) imparts unique chemical properties and reactivity. This uniqueness makes it a valuable compound for specific research applications .
List of Similar Compounds:- Pyridine-2,6-dicarboxylic acid
- Pyridine-2,6-dicarboxamide
- Pyridine-2,6-dicarboximidamide
Propiedades
IUPAC Name |
2-N',6-N'-dihydroxypyridine-2,6-dicarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-6(11-13)4-2-1-3-5(10-4)7(9)12-14/h1-3,13-14H,(H2,8,11)(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDGURTIWTXDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=NO)N)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)/C(=N/O)/N)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B68421.png)



![1-(4,7-Dimethylpyrazolo[5,1-c][1,2,4]triazin-3-yl)ethan-1-one](/img/structure/B68434.png)




![Bicyclo[2.2.1]heptan-1-amine, 3,3-dimethyl-2-methylene-, (1R,4R)-(9CI)](/img/structure/B68448.png)



